1-Isocyanato-2-methylcyclohexane

Description

Significance of Isocyanates in Polymer Science and Fine Chemical Synthesis

Isocyanates are a class of organic compounds defined by the presence of the highly reactive isocyanate functional group (-N=C=O). nih.gov This group's electrophilic carbon atom readily reacts with nucleophiles, particularly compounds containing active hydrogen atoms like alcohols, amines, and water. nih.govscholaris.ca This reactivity is the cornerstone of their extensive use in polymer science, most notably in the production of polyurethanes. acs.orgscispace.com The reaction between a diisocyanate and a polyol forms the urethane (B1682113) linkage that characterizes polyurethane polymers, which are utilized in a vast array of applications, including flexible and rigid foams, coatings, adhesives, and elastomers. acs.orgontosight.aiontosight.ai

Beyond polymerization, isocyanates are valuable intermediates in fine chemical synthesis. rsc.org Their ability to form carbamates (from alcohols) and ureas (from amines) provides synthetic routes to a wide range of molecules, including pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The production of isocyanates has traditionally been dominated by the phosgene (B1210022) process, though non-phosgene methods are gaining attention due to safety and environmental concerns. nih.govacs.org

Cycloaliphatic isocyanates, a specific subset, are distinguished by the isocyanate group being attached to a cycloalkane ring. rsc.org Compared to their aromatic counterparts like Toluene diisocyanate (TDI) and 4,4'-methylenediphenyl diisocyanate (MDI), cycloaliphatic isocyanates yield polyurethanes with superior light stability and resistance to weathering, making them ideal for durable coatings and outdoor applications. rsc.orgevonik.comineosopen.org

Unique Structural Characteristics of 1-Isocyanato-2-methylcyclohexane

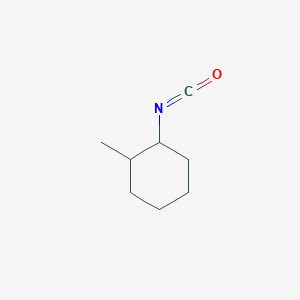

This compound is a monofunctional cycloaliphatic isocyanate. Its structure, consisting of a cyclohexane (B81311) ring substituted with one isocyanate group and one methyl group on adjacent carbons, gives rise to significant stereochemical complexity that influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.197 g/mol |

| Monoisotopic Mass | 139.09972 Da |

| InChIKey | VDVDIOHQFKXVFQ-UHFFFAOYSA-N |

| CAS Number | 51163-19-0 |

Source: molaid.comuni.lu

The presence of two substituents on the cyclohexane ring allows for the existence of geometric isomers, specifically cis and trans isomers. libretexts.orgchemguide.co.uk In the context of this compound:

Cis Isomer: The methyl group and the isocyanate group are on the same face of the cyclohexane ring (both pointing "up" or both "down"). openstax.orgsavemyexams.com

Trans Isomer: The methyl group and the isocyanate group are on opposite faces of the ring (one "up" and one "down"). openstax.orgsavemyexams.com

These isomers are distinct chemical compounds with different spatial arrangements and, consequently, different physical properties. libretexts.org They cannot be interconverted through simple bond rotation due to the rigid structure of the ring. openstax.org This cis-trans isomerism is a critical factor in determining how the molecule interacts with other reactants and how it packs in a polymer matrix.

The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize angular and torsional strain. In this conformation, the substituent groups can occupy two distinct types of positions:

Axial (a): Bonds are parallel to the principal axis of the ring, pointing straight up or down.

Equatorial (e): Bonds point out from the "equator" of the ring.

Substituents in the axial position experience greater steric hindrance from the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). lumenlearning.com Consequently, conformations where larger substituent groups are in the equatorial position are generally more stable. lumenlearning.com

For trans-1-isocyanato-2-methylcyclohexane , the most stable chair conformation will have both the larger isocyanate group and the methyl group in equatorial positions (e,e). For the cis-1-isocyanato-2-methylcyclohexane , one group must be axial and the other equatorial (a,e or e,a). lumenlearning.com Since the isocyanate group is generally considered to have a larger steric demand than a methyl group, the equilibrium for the cis isomer would favor the conformation where the isocyanate group is equatorial and the methyl group is axial. The energy difference between having a substituent in the axial versus the equatorial position is known as the A-value.

Table 2: Selected Conformational Energy A-Values

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -N=C=O (Isocyanate) | ~0.6 |

Note: The A-value for the isocyanate group can vary; this is an approximate value for comparison. The A-value for the methyl group is a well-established benchmark. The lower the A-value, the smaller the energetic penalty for being in the axial position.

Positioning this compound within the Landscape of Cycloaliphatic Isocyanates

This compound is a monofunctional isocyanate, which distinguishes it from the more common di- and polyfunctional isocyanates used in polyurethane production. Its primary role is not in forming cross-linked polymers but rather as a chain terminator or for introducing specific functionalities into a polymer chain.

When compared to major commercial cycloaliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and 4,4'-dicyclohexylmethane diisocyanate (H₁₂MDI), several key differences emerge:

Functionality: this compound is a monofunctional monomer, whereas IPDI and H₁₂MDI are difunctional, enabling them to act as chain extenders and cross-linkers in polymerization. rsc.orgevonik.com

Reactivity: The isocyanate group in this compound is on a secondary carbon, which generally imparts lower reactivity compared to primary isocyanates. IPDI is known for its two isocyanate groups having different reactivities (one primary, one secondary), which allows for selective, stepwise reactions. scispace.comevonik.com H₁₂MDI has two secondary isocyanate groups of roughly equal reactivity. evonik.com

Structure and Properties: The single cyclohexyl ring and methyl group of this compound provide a defined, rigid structure. In contrast, the structures of IPDI and H₁₂MDI are more complex. The rigidity and asymmetry of IPDI's structure contribute to a high glass transition temperature in the final polymer. evonik.com H₁₂MDI-based polyurethanes are noted for their excellent mechanical properties and resistance to aqueous media. evonik.comresearchgate.net The use of this compound would be intended to modify surface properties or control the molecular weight of a polymer, rather than forming the bulk of its backbone.

Table 3: Comparison of Selected Cycloaliphatic Isocyanates

| Feature | This compound | Isophorone Diisocyanate (IPDI) | 4,4'-Dicyclohexylmethane Diisocyanate (H₁₂MDI) |

| Functionality | Monofunctional | Difunctional | Difunctional |

| Structure | Single substituted cyclohexane ring | Asymmetric cyclohexane ring with methyl groups | Two cyclohexane rings linked by a methylene (B1212753) bridge |

| NCO Group Types | Secondary | One primary, one secondary | Two secondary |

| Reactivity Profile | Moderate reactivity | Differential reactivity, high selectivity | Similar reactivity, less selective than IPDI |

| Primary Use | Chain termination, functional modification | Light-stable polyurethane coatings, elastomers | High-performance elastomers, coatings, PUDs |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVDIOHQFKXVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 1 Isocyanato 2 Methylcyclohexane

Phosgenation Routes

The most established method for producing isocyanates involves the use of phosgene (B1210022). wikipedia.orgacs.org This process is highly efficient but requires stringent safety measures due to the extreme toxicity of phosgene gas. wikipedia.org

The standard method for synthesizing 1-isocyanato-2-methylcyclohexane is through the phosgenation of its corresponding amine, 2-methylcyclohexylamine (B147291). The reaction proceeds by treating the amine with phosgene (COCl₂). wikipedia.org This process typically occurs in an inert solvent.

The reaction mechanism involves two main stages. Initially, the amine reacts with phosgene to form an intermediate N-(2-methylcyclohexyl)carbamoyl chloride. wikipedia.org In the second stage, this intermediate is subjected to dehydrochlorination, usually by heating, to yield the final product, this compound, and hydrogen chloride (HCl) as a byproduct. wikipedia.orgnih.gov

This process can be conducted in either a liquid or gas phase. acs.orgnih.gov Liquid-phase phosgenation is common and often employs solvents like toluene, xylene, or chlorinated aromatic hydrocarbons. nih.gov Gas-phase phosgenation, while more economical in terms of solvent and energy use, can present challenges such as the formation of unwanted deposits in the reactor. nih.govfit.edu

Optimizing the phosgenation process is critical for maximizing yield and minimizing byproducts. Key parameters that are manipulated include temperature, pressure, solvent choice, and reactant ratios. For aliphatic amines like 2-methylcyclohexylamine, the reaction is often carried out at temperatures ranging from ambient to moderately elevated, typically between 40°C and 150°C in the liquid phase. nih.govgoogle.com Gas-phase reactions require significantly higher temperatures, often exceeding 300°C. nih.govfit.edu

Proper management of the HCl byproduct is crucial. In liquid-phase processes, an inert gas may be bubbled through the reaction mixture to help remove the dissolved HCl, driving the reaction towards completion. In some variations, the amine is first converted to its hydrochloride salt before reacting with phosgene, a method known as "salt phosgenation," which can be performed under milder conditions. acs.orggoogle.com

The choice of solvent is also important. High-boiling-point inert solvents, such as ortho-dichlorobenzene (ODCB), are often used to facilitate the reaction and subsequent purification steps, allowing for the preparation of high-purity isocyanates. nih.govgoogle.com Theoretical studies and industrial practice have shown that good mixing is essential to suppress secondary reactions and ensure high yields. nih.gov

Table 1: Representative Conditions for Phosgenation of Cycloaliphatic Amines Note: Data is generalized for cycloaliphatic amines due to the absence of specific literature for this compound.

| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |

| Amine Precursor | 2-Methylcyclohexylamine | 2-Methylcyclohexylamine |

| Reagent | Phosgene (COCl₂) | Phosgene (COCl₂) |

| Typical Solvent | Toluene, Xylene, o-dichlorobenzene nih.gov | Inert gas carrier nih.gov |

| Temperature | 40 - 150 °C nih.gov | > 300 °C nih.govfit.edu |

| Pressure | Atmospheric to slightly elevated | Atmospheric |

| Key Process Feature | Good mixing, HCl removal nih.gov | Short residence time fit.edu |

| Reported Yields | Generally >90% | High, but can have side reactions nih.gov |

Non-Phosgene Synthetic Pathways

The significant hazards associated with phosgene have driven the development of alternative synthetic routes. mdpi.comnwo.nl These "phosgene-free" methods often offer improved safety and environmental profiles.

The Curtius rearrangement is a versatile and well-established non-phosgene method for preparing isocyanates from carboxylic acids. nih.govwikipedia.org For the synthesis of this compound, the process starts with 2-methylcyclohexanecarboxylic acid.

The carboxylic acid is first converted into an acyl azide (B81097). This can be achieved through several methods, such as reacting an acyl chloride with sodium azide or using reagents like diphenylphosphoryl azide (DPPA) in a one-pot procedure. organic-chemistry.orgnih.gov The resulting acyl azide is then thermally or photochemically decomposed. It undergoes a rearrangement where the 2-methylcyclohexyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of nitrogen gas (N₂), to form the desired isocyanate. wikipedia.orgmasterorganicchemistry.com

A key advantage of the Curtius rearrangement is that it proceeds with full retention of the stereochemical configuration at the migrating group. nih.govwikipedia.org The reaction is also known for its tolerance of a wide variety of functional groups and generally mild conditions, which can be beneficial when dealing with complex molecules. acs.orgnih.gov

Table 2: Representative Conditions for Curtius Rearrangement Note: Data is generalized for the synthesis of alkyl isocyanates via Curtius rearrangement.

| Parameter | Description |

| Starting Material | 2-Methylcyclohexanecarboxylic Acid |

| Intermediate | 2-Methylcyclohexanecarbonyl azide nih.gov |

| Azide Formation Reagents | Sodium azide with a mixed anhydride (B1165640); Diphenylphosphoryl azide (DPPA) nih.govorganic-chemistry.org |

| Solvent | Toluene, Benzene, or other inert solvents |

| Reaction Condition | Thermal (heating) or Photochemical (UV light) wikipedia.org |

| Key Advantage | Retention of stereochemistry, mild conditions nih.govwikipedia.org |

| Typical Yields | High |

The thermal decomposition, or cracking, of carbamates is a prominent phosgene-free route to isocyanates. mdpi.com This method typically involves two main steps: the formation of a carbamate (B1207046) followed by its thermal cleavage. acs.orgmdpi.com

First, 2-methylcyclohexylamine is reacted with a carbonate, such as dimethyl carbonate (DMC), to produce the corresponding carbamate, for example, methyl N-(2-methylcyclohexyl)carbamate. mdpi.comresearchgate.net This reaction can be performed under relatively mild conditions. acs.org

In the second step, the isolated carbamate is heated to high temperatures, often in the range of 250°C to 600°C, to induce thermal decomposition. mdpi.com The cracking process yields the target this compound and an alcohol byproduct (e.g., methanol). The process can be carried out in either the gas or liquid phase, with or without a catalyst. mdpi.comresearchgate.net A significant challenge in this method is the reversibility of the reaction; the isocyanate product can react with the alcohol byproduct to reform the carbamate. researchgate.net Therefore, efficient removal of the alcohol from the reaction zone is critical to achieve high yields of the isocyanate.

Table 3: Representative Conditions for Thermal Cracking of Carbamates Note: Data is generalized for the synthesis of alkyl isocyanates via carbamate thermolysis.

| Parameter | Description |

| Precursor | Methyl N-(2-methylcyclohexyl)carbamate mdpi.comresearchgate.net |

| Process | Thermal decomposition (Pyrolysis) mdpi.com |

| Phase | Gas or Liquid mdpi.com |

| Temperature | 250 - 600 °C mdpi.com |

| Catalyst | Can be non-catalytic or use catalysts like metal oxides or salts researchgate.net |

| Key Challenge | Reversible reaction; removal of alcohol byproduct is crucial researchgate.net |

| Reported Yields | Variable, dependent on process efficiency |

Carbonylation reactions offer another phosgene-free alternative by utilizing carbon monoxide (CO) as the carbonyl source. researchgate.net Oxidative carbonylation of the primary amine, 2-methylcyclohexylamine, is a notable approach. In this process, the amine reacts with CO and an oxidant in the presence of a transition metal catalyst, typically based on palladium. ufl.edumdpi.com

This reaction can lead to the formation of ureas or carbamates as intermediates. ufl.edumdpi.com For instance, in the presence of an alcohol, a carbamate is formed, which can then be isolated and subjected to thermal cracking as described previously. sci-hub.se In some systems, it is possible to directly synthesize the isocyanate, though this often requires more forceful conditions under which the isocyanate may be unstable. researchgate.net

While promising, catalytic carbonylation methods face challenges, including the need for high pressures of CO, the cost and recovery of the catalyst, and the management of oxidants and co-catalysts. ufl.educhinesechemsoc.org Research continues to focus on developing more efficient and economically viable catalytic systems for the direct carbonylation of aliphatic amines. researchgate.net

Table 4: Representative Catalytic Systems for Oxidative Carbonylation of Amines Note: Data is generalized for the carbonylation of aliphatic amines.

| Catalyst System | Oxidant / Co-catalyst | Solvent | Product |

| Palladium(II) complexes ufl.edu | O₂, CuCl₂/FeCl₃ | Alcohol | Carbamate |

| Selenium ufl.edu | O₂ | - | Urea (B33335) |

| Tungsten hexacarbonyl (W(CO)₆) ufl.edu | Iodine (I₂) | - | Urea |

| PdI₂ mdpi.com | CO₂/O₂ | DME | Urea/Carbamate |

Oxidation of Isonitriles

A promising non-phosgene route to isocyanates involves the oxidation of isonitriles. One notable method employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). nih.govorganic-chemistry.orgacs.org This reaction is rapid, often completing within minutes at low temperatures (e.g., -60 °C to 0 °C in dichloromethane), and produces dimethyl sulfide (B99878) as the primary byproduct. nih.govorganic-chemistry.orgacs.org The volatile nature of this byproduct simplifies the isolation of the desired isocyanate, which can often be obtained in high purity by simple solvent evaporation. organic-chemistry.orgacs.org

This method has demonstrated broad applicability for the conversion of various alkyl, cycloalkyl, and aryl isonitriles into their corresponding isocyanates with high yields. organic-chemistry.org The reaction is believed to proceed through a different mechanism than previously reported halogen-catalyzed DMSO oxidations, which typically require higher temperatures and longer reaction times. acs.org The TFAA-catalyzed process is thought to involve the formation of a sulfonium (B1226848) intermediate. nih.gov

Table 1: Examples of Isocyanate Synthesis via Isonitrile Oxidation

| Isonitrile Substrate | Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| t-Butyl isonitrile | DMSO | TFAA (5 mol%) | Dichloromethane | -60 to 0 | Minutes | t-Butyl isocyanate | 95 |

| Cyclohexyl isonitrile | DMSO | TFAA (5 mol%) | Dichloromethane | -60 to 0 | Minutes | Cyclohexyl isocyanate | 98 |

| Phenyl isonitrile | DMSO | TFAA (5 mol%) | Dichloromethane | -60 to 0 | Minutes | Phenyl isocyanate | 96 |

This table is illustrative and based on general findings for isonitrile oxidation. Specific conditions for this compound may vary.

Other Emerging Non-Phosgene Approaches

Beyond isonitrile oxidation, several other non-phosgene methods for isocyanate synthesis are under investigation. These approaches aim to replace hazardous reagents like phosgene with more environmentally benign alternatives. ionike.com

One strategy involves the reductive carbonylation of nitro-compounds or the oxidative carbonylation of amine compounds . ionike.com While these methods avoid phosgene, they often require the use of carbon monoxide (CO), which is toxic and can form explosive mixtures with oxygen at high temperatures. ionike.com

Another approach is the aminolysis of dimethyl carbonate . ionike.com This route, however, can be hampered by the high cost of dimethyl carbonate and challenges in separating the product from methanol. ionike.com A significant advancement in this area is the development of heterogeneous catalysts, such as nickel-promoted magnetic iron oxide, for the synthesis of N-substituted carbamates, which are precursors to isocyanates. ionike.com These catalysts can be easily separated and recycled, offering a more sustainable process. ionike.com

The Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids are additional classical methods that provide isocyanates without the use of phosgene. wikipedia.org More recently, a one-pot Curtius rearrangement has been developed for a range of carboxylic acids. organic-chemistry.org

A particularly innovative non-phosgene route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to yield the corresponding isocyanate. google.com This method offers the advantage of recycling major byproducts to generate additional starting materials. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible methods for synthesizing this compound. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgcutm.ac.injetir.org

Atom Economy Maximization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all the atoms of the reactants into the final product. acs.org Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. acs.org For instance, addition reactions inherently have a high atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy.

In the context of this compound synthesis, choosing a route that maximizes the incorporation of reactant atoms into the final isocyanate product is a key green chemistry objective. For example, the direct addition of isocyanic acid to an alkene, if feasible, would represent a highly atom-economical approach. wikipedia.org

Reduction of Auxiliary Substances and Solvents

The use of auxiliary substances such as solvents and separation agents should be minimized or eliminated wherever possible. jetir.org Many organic solvents are volatile, flammable, toxic, and their recycling requires energy-intensive distillation processes. jetir.org When solvents are necessary, greener alternatives should be chosen.

In the synthesis of isocyanates, methods that can be performed in the absence of a solvent or in environmentally benign solvents are preferred. The TFAA-catalyzed oxidation of isonitriles, for example, often allows for the direct isolation of the isocyanate by solvent evaporation, reducing the need for extensive workup and additional solvents. organic-chemistry.orgacs.org

Energy Efficiency in Production Processes

Chemical manufacturing processes should be designed for energy efficiency, recognizing the environmental and economic impacts of energy consumption. reagent.co.uk Reactions should ideally be conducted at ambient temperature and pressure. chemcopilot.com

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound presents challenges in controlling both regioselectivity and stereoselectivity. The cyclohexane (B81311) ring can exist in various conformations, and the methyl and isocyanato groups can be arranged in different spatial orientations.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of this compound, regioselectivity would be crucial if starting from an unsymmetrical precursor where the isocyanate group could be introduced at different positions on the cyclohexane ring.

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, which has two stereocenters, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Controlling the relative and absolute stereochemistry is essential for applications where a specific isomer is required.

The choice of synthetic route and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, in reactions involving cyclic systems like cyclohexane, the conformational preferences of the ring and the steric hindrance of substituents will influence the approach of reagents, thereby affecting the stereoselectivity. ox.ac.uk The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis, favoring the formation of one enantiomer over the other.

Chemical Reactivity and Mechanistic Studies of 1 Isocyanato 2 Methylcyclohexane

Nucleophilic Addition Reactions

The chemistry of 1-isocyanato-2-methylcyclohexane is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O), making it susceptible to attack by various nucleophiles. These reactions are fundamental to the formation of a wide range of polymeric and non-polymeric materials.

Reaction with Alcohols (Urethane Formation)

The reaction of this compound with alcohols is a cornerstone of polyurethane chemistry, leading to the formation of a urethane (B1682113) linkage. This addition reaction involves the attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the isocyanate. The presence of the methyl group in the 2-position on the cyclohexane (B81311) ring introduces steric hindrance, which can influence the reaction rate compared to un-substituted cyclohexyl isocyanate.

The general reaction proceeds as follows:

R-OH + O=C=N-C₆H₁₀-CH₃ → R-O-C(=O)NH-C₆H₁₀-CH₃

Where R represents an alkyl or aryl group from the alcohol.

The rate law can be expressed as:

Rate = k[Isocyanate][Alcohol]

Where 'k' is the second-order rate constant. The value of 'k' is sensitive to factors such as the solvent, temperature, and the steric nature of both the isocyanate and the alcohol. While specific kinetic data for this compound is not extensively reported in readily available literature, studies on analogous systems such as cyclohexyl isocyanate provide valuable insights. For instance, the rate constant for the reaction of cyclohexyl isocyanate with n-butanol in a non-polar solvent at room temperature is significantly lower than that of aromatic isocyanates due to the lower reactivity of the aliphatic isocyanate group. The steric bulk of the 2-methyl group in this compound is expected to further decrease the rate constant relative to the unsubstituted cyclohexyl isocyanate.

Table 1: Representative Rate Constants for Isocyanate-Alcohol Reactions

| Isocyanate | Alcohol | Solvent | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) |

| Phenyl Isocyanate | n-Butanol | Toluene | 25 | ~1.0 x 10⁻³ |

| Cyclohexyl Isocyanate | n-Butanol | Toluene | 25 | ~1.0 x 10⁻⁴ |

| This compound | n-Butanol | Toluene | 25 | Expected to be < 1.0 x 10⁻⁴ |

Note: The value for this compound is an estimation based on steric hindrance principles.

To enhance the reaction rate of this compound with alcohols, various catalysts are employed. The choice of catalyst is critical as it can also influence side reactions. The most common catalysts for this reaction are tertiary amines and organometallic compounds.

Tertiary Amines: Catalysts like triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) function by forming a complex with the isocyanate group, which increases its electrophilicity. The catalytic activity of tertiary amines is influenced by their basicity and steric accessibility.

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. The mechanism is generally believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack.

The catalytic effect can be dramatic, increasing the reaction rate by several orders of magnitude. The selection of the catalyst depends on the desired curing profile and the specific application.

Table 2: Effect of Catalysts on the Relative Rate of Urethane Formation

| Catalyst | Catalyst Type | Relative Rate Enhancement |

| None | - | 1 |

| Triethylamine (TEA) | Tertiary Amine | 10² - 10³ |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | 10³ - 10⁴ |

| Dibutyltin Dilaurate (DBTDL) | Organometallic (Tin) | 10⁴ - 10⁵ |

Reaction with Amines (Urea and Polyurea Formation)

This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols and often does not require catalysis. The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The general reaction with a primary amine is:

R-NH₂ + O=C=N-C₆H₁₀-CH₃ → R-NH-C(=O)NH-C₆H₁₀-CH₃

When a di- or poly-functional amine is reacted with a di- or poly-functional isocyanate, a polyurea is formed. The rapid reaction rate makes polyurea systems suitable for applications requiring fast curing, such as coatings and elastomers.

Reaction with Water (Amine and Urea (B33335) Formation with CO₂ evolution)

The reaction of this compound with water is a critical consideration, particularly in applications where moisture is present. The initial reaction forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.

Step 1: H₂O + O=C=N-C₆H₁₀-CH₃ → HO-C(=O)NH-C₆H₁₀-CH₃ (Carbamic Acid)

Step 2: HO-C(=O)NH-C₆H₁₀-CH₃ → H₂N-C₆H₁₀-CH₃ (2-methylcyclohexylamine) + CO₂

The newly formed amine is highly reactive towards the isocyanate. Therefore, it will quickly react with another molecule of this compound to form a disubstituted urea.

Step 3: H₂N-C₆H₁₀-CH₃ + O=C=N-C₆H₁₀-CH₃ → (CH₃-C₆H₁₀)NH-C(=O)NH-C₆H₁₀-CH₃

This reaction sequence is important in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent.

Reactions with Thiols (Thiourethane Formation)

This compound can also react with thiols (mercaptans) to form thiourethanes (also known as thiocarbamates). This reaction is analogous to the reaction with alcohols but is generally slower. The lower reactivity is due to the lower nucleophilicity of the sulfur atom in the thiol compared to the oxygen atom in an alcohol under neutral conditions.

The general reaction is:

R-SH + O=C=N-C₆H₁₀-CH₃ → R-S-C(=O)NH-C₆H₁₀-CH₃

This reaction is less common in industrial applications compared to urethane and urea formation but is of interest in specialized polymer synthesis and biomedical applications. Catalysts, similar to those used for urethane formation, can be employed to increase the reaction rate.

Reaction with Carboxylic Acids

The reaction between isocyanates and carboxylic acids is a fundamental transformation in organic chemistry. While specific studies on this compound's reaction with carboxylic acids are not extensively detailed in the provided results, the general mechanism is well-established. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom. The carboxylic acid can act as a nucleophile, with the hydroxyl group attacking the isocyanate carbon.

This initial addition is typically followed by the decarboxylation of the resulting unstable mixed anhydride (B1165640) intermediate to yield an amide. The reaction is often facilitated by heat.

General Reaction Scheme:

R-N=C=O + R'-COOH → [R-NH-C(=O)-O-C(=O)-R'] → R-NH-C(=O)-R' + CO₂

This reaction is crucial for the formation of amide linkages in various polymeric and small-molecule syntheses. The reactivity can be influenced by the steric hindrance around the isocyanate group and the electronic properties of both reactants. In the case of this compound, the methyl group at the adjacent position may exert some steric influence on the reaction rate compared to un-substituted cyclohexyl isocyanate.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of cyclic molecules. This compound, with its reactive isocyanate group, readily participates in such transformations.

Formation of Isocyanurates (Trimerization)

Isocyanates can undergo a cyclotrimerization reaction to form highly stable, six-membered heterocyclic structures known as isocyanurates. tue.nl This process is of significant industrial importance, particularly in the production of polyurethane foams and coatings, where the formation of isocyanurate cross-links enhances the thermal and chemical resistance of the final material. tue.nl

The trimerization of this compound is typically catalyzed by a variety of substances, including Lewis bases, metal complexes, and certain salts. tue.nlgoogle.com The reaction proceeds through a stepwise mechanism involving the initial formation of a dimer, which then reacts with a third isocyanate molecule to yield the final trimer. The process is often exothermic and can be controlled by adjusting the reaction temperature and catalyst concentration. google.com

For instance, catalysts like potassium acetate (B1210297) or specific ammonium (B1175870) hydroxides can initiate the trimerization at elevated temperatures, such as 60-80°C. google.com The progress of the reaction can be monitored by titrating the remaining isocyanate (NCO) content. google.com The resulting polyisocyanates containing isocyanurate groups are valuable components in the manufacturing of high-performance lacquers. google.com

Table 1: Catalysts and Conditions for Isocyanate Trimerization

| Catalyst Type | Example Catalysts | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Lewis Bases | N,N,N-trimethyl-N-(2-hydroxypropyl)ammonium hydroxide | 60-80°C | google.com |

| Metal Salts | Potassium Acetate | 60-80°C | google.com |

| Fluoride Anions | Cesium Fluoride (CsF) | Room Temperature | tue.nl |

| N-Heterocyclic Carbenes | 1,2-dimethylimidazole | Not specified | tue.nl |

Reactions with Epoxides (Oxazolidone Formation)

The reaction of isocyanates with epoxides provides a direct route to five-membered heterocyclic compounds known as oxazolidinones. beilstein-journals.orgnih.gov These structures are valuable in medicinal chemistry and as synthetic intermediates. beilstein-journals.org The cycloaddition of this compound with an epoxide would involve the nucleophilic attack of the epoxide oxygen on the isocyanate carbon, followed by ring-opening of the epoxide and subsequent cyclization.

This reaction is generally catalyzed. For example, chromium(salphen) complexes have been shown to be effective catalysts for the synthesis of oxazolidinones from various epoxides and isocyanates. nih.gov The reaction conditions, such as temperature and catalyst loading, are crucial for achieving high yields and minimizing side reactions, such as the competing trimerization of the isocyanate to form isocyanurates. nih.gov In some cases, the reaction can proceed via an asynchronous concerted mechanism. beilstein-journals.org The use of specific catalysts can improve the efficiency and selectivity of oxazolidone formation. google.com

Table 2: Catalytic Systems for Oxazolidone Formation from Isocyanates and Epoxides

| Catalyst System | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Chromium(salphen) complex | 80°C in toluene | Effective for a range of epoxides and isocyanates; competing isocyanurate formation with electron-deficient isocyanates. | nih.gov |

| Chlorosulfonyl isocyanate (CSI) | Room temperature in dichloromethane | One-pot synthesis of oxazolidinones and cyclic carbonates without a catalyst. | beilstein-journals.org |

| Trialkylamines, alkali metal halides | 100-250°C | Catalyzes the addition reaction of organic isocyanates with alkylene oxides. | google.com |

Other Advanced Organic Transformations

Beyond simple addition and cycloaddition reactions, this compound can serve as a versatile building block in more complex synthetic strategies.

Role as a Synthetic Intermediate for Complex Molecules

The isocyanate functionality is a key reactive handle for the introduction of nitrogen-containing moieties into complex molecular architectures. While specific examples detailing the use of this compound as a synthetic intermediate for intricate molecules were not prevalent in the search results, its potential is evident. For instance, diisocyanates with a cyclohexane backbone, such as 1-isocyanato-4-[(4-isocyanatocyclohexyl) methyl]cyclohexane (H12MDI), are utilized in the synthesis of thermoplastic elastomers. researchgate.net This highlights the role of the isocyanato-cyclohexane motif in polymer chemistry.

The reactivity of the isocyanate group allows for its conversion into a wide array of other functional groups, making it a valuable precursor in multi-step syntheses. Its ability to react with alcohols, amines, and other nucleophiles under controlled conditions enables the construction of complex structures with defined stereochemistry, which is particularly important in the synthesis of natural products and pharmaceuticals.

Theoretical Insights into Reactivity

Computational chemistry provides powerful tools to understand the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to elucidate reaction mechanisms and predict the feasibility of different reaction pathways.

For the cycloaddition reactions of isocyanates, theoretical studies have shed light on the nature of the transition states. For instance, in the reaction of chlorosulfonyl isocyanate with epoxides, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have suggested an asynchronous concerted mechanism for the formation of oxazolidinones. beilstein-journals.org

Similarly, the mechanism of 1,3-dipolar cycloaddition reactions involving isocyanates has been investigated using DFT. These studies have shown that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent polarity and the nature of the reactants. researchgate.net Such theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies. While specific theoretical studies focused solely on this compound were not identified, the general principles derived from studies on similar isocyanates are applicable.

Electrophilicity of the Isocyanate Carbon

The carbon atom of the isocyanate group (–N=C=O) in this compound serves as a potent electrophilic center. This high electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The electronegative oxygen and nitrogen atoms create a significant partial positive charge on the central carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. wikipedia.org

The general reactivity of isocyanates is well-established, with the electrophilic carbon readily reacting with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. wikipedia.org The presence of the 2-methyl group on the cyclohexane ring can modulate this inherent reactivity through steric and electronic effects.

Electron-donating groups can, in principle, slightly decrease the electrophilicity of the isocyanate carbon by pushing electron density towards it. Conversely, electron-withdrawing groups would be expected to enhance its electrophilicity. researchgate.netrsc.org The methyl group is generally considered to be weakly electron-donating. However, in the case of this compound, the primary influence of the methyl group is likely to be steric rather than electronic.

The rate of reaction of an isocyanate is influenced by the electronic nature of its substituents. A qualitative comparison of the expected relative reactivity of different substituted isocyanates is presented in the table below.

Table 1: Illustrative Relative Reactivity of Substituted Isocyanates

| Isocyanate | Substituent Effect | Expected Relative Reactivity |

| Phenyl Isocyanate | Electron-withdrawing (inductive) | High |

| This compound | Weakly electron-donating (alkyl) | Moderate |

| Cyclohexyl Isocyanate | Weakly electron-donating (alkyl) | Moderate |

| p-Nitrophenyl Isocyanate | Strongly electron-withdrawing | Very High |

| p-Methoxyphenyl Isocyanate | Electron-donating (resonance) | Low |

This table provides a generalized comparison based on established principles of electronic effects on isocyanate reactivity. Actual reaction rates would depend on the specific nucleophile and reaction conditions.

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of the 2-methyl group relative to the isocyanate group profoundly impacts the reaction pathways of this compound. The cyclohexane ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions. This leads to the existence of cis and trans diastereomers of this compound, each with distinct conformational preferences and, consequently, different reactivities. spcmc.ac.in

In the cis isomer, one substituent is axial and the other is equatorial. In the more stable conformation, the larger isocyanate group is expected to occupy the equatorial position to minimize steric strain, forcing the methyl group into the axial position. Conversely, in the trans isomer, both substituents can occupy equatorial positions, leading to a more stable diequatorial conformation. spcmc.ac.in

The accessibility of the electrophilic isocyanate carbon to an incoming nucleophile is sterically hindered by the adjacent methyl group, particularly when it is in a cis (1,2-diaxial or 1,2-equatorial-axial) relationship. The approach of a nucleophile will be favored from the less hindered face of the molecule.

For instance, in the reaction with a bulky nucleophile, the rate of reaction for the trans isomer (diequatorial) is expected to be faster than that of the cis isomer (equatorial isocyanate, axial methyl). This is because in the cis isomer, the axial methyl group can sterically shield one face of the isocyanate group.

The stereochemical outcome of reactions involving this compound is also under stereoelectronic control. The trajectory of the nucleophilic attack on the isocyanate carbon is influenced by the orientation of the neighboring C-C and C-H bonds of the cyclohexane ring. This can lead to the preferential formation of one diastereomeric product over another.

The influence of the stereochemistry of the methyl group on the reaction pathway can be illustrated by considering the formation of different products in elimination reactions of related cyclohexyl systems, where the orientation of the leaving group and adjacent protons dictates the regioselectivity of the resulting alkene. wikipedia.org While the isocyanate group itself is not a leaving group in the same sense, the stereochemical principles governing the accessibility of reactive centers are analogous.

Table 2: Expected Predominant Conformations and Relative Reactivity of this compound Isomers

| Isomer | Predominant Conformation | Expected Relative Rate of Reaction with a Bulky Nucleophile | Rationale |

| cis-1-Isocyanato-2-methylcyclohexane | Equatorial Isocyanate, Axial Methyl | Slower | The axial methyl group sterically hinders the approach of the nucleophile to the isocyanate carbon. |

| trans-1-Isocyanato-2-methylcyclohexane | Diequatorial | Faster | Both groups are in equatorial positions, leading to less steric hindrance for the approaching nucleophile. |

This table is based on general principles of conformational analysis and steric hindrance in cyclohexane systems.

Polymer Chemistry and Advanced Materials Applications

Polyurethane Synthesis and Architecture

Homopolymerization and Copolymerization of 1-Isocyanato-2-methylcyclohexane

No information is available on the homopolymerization or copolymerization of this compound. As a monofunctional isocyanate, it would not undergo homopolymerization to form a polyurethane and would act as a chain-capping agent in copolymerizations.

Formation of Linear Polyurethanes

The formation of linear polyurethanes requires the reaction of a diisocyanate with a diol. Since this compound is a monoisocyanate, it cannot be used on its own to form linear polyurethanes.

Synthesis of Crosslinked Polyurethane Networks

The synthesis of crosslinked polyurethane networks requires monomers with a functionality of three or more. As a monofunctional compound, this compound would not contribute to the formation of a crosslinked network.

Influence of this compound Structure on Polymer Properties

Without data on polymers incorporating this compound, no analysis of the influence of its structure on polymer properties can be provided.

No data available.

No data available.

Optical Clarity and Weatherability

Polymers derived from aliphatic and cycloaliphatic isocyanates, such as this compound and its structural isomers, are noted for their excellent optical clarity and resistance to weathering. Unlike aromatic isocyanates, which can yellow upon exposure to ultraviolet (UV) light, the saturated ring structure of cycloaliphatic isocyanates prevents the formation of chromophores that cause discoloration. This makes them highly suitable for applications where long-term transparency and aesthetic stability are paramount, such as clear coats, optical lenses, and protective films. researchgate.netepo.orgresearchgate.netokayama-u.ac.jp

The development of thiourethane-based materials for ophthalmic lenses, for instance, relies on the polymerization of isocyanate compounds with thiol compounds to produce materials with a high refractive index, high Abbe number, and excellent transparency. okayama-u.ac.jp Polyurethane compositions incorporating cycloaliphatic isocyanates like 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have been specifically formulated to achieve improved impact resistance while maintaining superior optical properties. google.com The inherent light stability of these aliphatic-based polymers ensures they resist degradation from environmental factors, preserving both their mechanical integrity and visual appearance over time. researchgate.net

Polyurea Synthesis and Functionalization

Polyurea polymers are formed through the rapid and efficient reaction of an isocyanate component with a polyamine. This chemistry is foundational to a wide range of high-performance materials.

The synthesis of polyurea from this compound proceeds via step-growth polymerization, a mechanism where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains. bhu.ac.inresolvemass.ca The reaction involves the addition of the isocyanate group (-NCO) across the N-H bond of a primary or secondary amine (-NH₂ or -NHR), forming a highly stable urea (B33335) linkage (-NH-CO-NH-). mdpi.comyoutube.com This reaction is typically very fast and does not require a catalyst, a significant advantage in many industrial applications. mdpi.com

The fundamental reaction can be generalized as the combination of an isocyanate component and a polyamine component, each having a functionality of at least two. mdpi.com A wide array of polyamines can be utilized, including but not limited to isophorone (B1672270) diamine (IPDA), bis-(4-aminocyclohexyl)-methane, and various polyetheramines. google.comgoogle.com The stoichiometry and chemical nature of the specific isocyanate and amine chosen are critical in determining the final properties of the polyurea, from rigid plastics to flexible elastomers. bhu.ac.inmdpi.com

Table 1: Key Characteristics of Step-Growth vs. Chain-Growth Polymerization

| Feature | Step-Growth Polymerization (e.g., Polyurea Synthesis) | Chain-Growth Polymerization |

|---|---|---|

| Growth Mechanism | Random reaction between any two reactive molecules (monomers, oligomers). resolvemass.ca | Monomers add sequentially to an active center. resolvemass.cayoutube.com |

| Monomer Consumption | Monomer is consumed rapidly early in the reaction. | Monomer concentration decreases steadily throughout polymerization. |

| Molecular Weight | Molecular weight increases slowly and reaches high values only at very high conversion. | High molecular weight polymer is formed immediately. |

| Reaction Species | Monomers, dimers, trimers, and larger oligomers are all reactive. bhu.ac.in | Only the growing chain end is reactive with the monomer. |

The robust nature and rapid curing of the polyurea linkage make it ideal for demanding applications such as industrial coatings and grease thickeners. mdpi.comgavinpublishers.com Polyurea coatings are two-component systems where the isocyanate (Component A) and an amine blend (Component B) are mixed just prior to application. google.com These coatings are prized for their exceptional durability, high resistance to chemical and atmospheric factors, and strong adhesion. mdpi.com Formulations can be tailored using various aliphatic isocyanates, including complex methylcyclohexane (B89554) derivatives, to achieve specific performance characteristics like corrosion resistance and impact strength. google.comgoogle.com

In the formulation of lubricating greases, polyureas act as high-performance thickeners. gavinpublishers.com They are synthesized in situ within a base oil by reacting a diisocyanate with a mixture of amines. The resulting polyurea molecules form a fibrous network that entraps the oil, creating a stable gel structure. Thickeners based on diisocyanates like isophorone diisocyanate demonstrate excellent thermal stability. gavinpublishers.com The structure of the polyurea can be controlled, for example by using monoamines as chain terminators, to optimize the thickener's affinity for the oil base and enhance the colloidal stability of the grease. gavinpublishers.com

Non-Isocyanate Polyurethane (NIPU) Alternatives

Growing health and safety concerns related to the high toxicity of isocyanate monomers have spurred significant research into isocyanate-free polymer chemistries. specificpolymers.comrsc.orguva.nl

The most promising alternative to conventional polyurethanes is the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). specificpolymers.commdpi.com This pathway avoids the use of isocyanates altogether. The primary method involves the reaction of a cyclic carbonate with an amine. mdpi.comnih.gov The ring-opening of a five-membered cyclic carbonate by a primary amine yields a β-hydroxyurethane, creating a urethane (B1682113) linkage with an adjacent hydroxyl group. researchgate.netmdpi.com

When bis-cyclic carbonates and diamines are used as monomers, this reaction leads to the formation of NIPU polymers. mdpi.comrsc.org This route is considered a green chemistry approach because it can utilize carbon dioxide (CO₂) as a feedstock for the synthesis of the cyclic carbonate precursors from epoxides, with 100% atom economy. specificpolymers.comrsc.org While this technology successfully eliminates toxic isocyanates, challenges remain, such as slower reaction rates and differences in the final properties compared to traditional polyurethanes. researchgate.netmdpi.com

Table 2: Comparison of Conventional Polyurethane and NIPU Synthesis

| Feature | Conventional Polyurethane (PU) Synthesis | Non-Isocyanate Polyurethane (NIPU) Synthesis |

|---|---|---|

| Reactants | Polyisocyanate + Polyol | Poly-cyclic Carbonate + Polyamine. specificpolymers.com |

| Key Linkage | Urethane (Carbamate) | Hydroxyurethane. mdpi.com |

| Byproducts | None (Polyaddition) | None (Polyaddition). specificpolymers.com |

| Safety | Involves highly toxic isocyanate monomers. rsc.org | Avoids isocyanates, considered a safer alternative. specificpolymers.com |

| Precursor Source | Isocyanates often derived from toxic phosgene (B1210022). specificpolymers.com | Cyclic carbonates can be synthesized from epoxides and CO₂. rsc.org |

Hybrid Polymer Systems

To achieve unique combinations of properties, this compound and related isocyanates are incorporated into hybrid polymer systems. These materials blend different polymer chemistries within a single network or composite structure. researchgate.netdokumen.pub

For example, polyurethane-acrylic (PUA) hybrid dispersions combine the toughness and flexibility of polyurethanes with the weatherability and cost-effectiveness of acrylics. google.com In these systems, an isocyanate-terminated polyurethane prepolymer, potentially made using a cycloaliphatic isocyanate like 1-isocyanato-4(or 3)-isocyanatomethyl-1-methylcyclohexane, is dispersed in water and chain-extended, often in the presence of acrylic monomers which are subsequently polymerized. google.com

Another area of development is in hybrid non-isocyanate polyurethanes (H-NIPUs). researchgate.net These systems start with an amine-terminated polyhydroxyurethane (PHU) oligomer, created through the cyclic carbonate/amine reaction, which is then cross-linked with other reactive chemistries, such as acrylates via Michael addition or epoxies. researchgate.net Silane-terminated hybrid polymers represent another approach, where a polyol is reacted with a diisocyanate and an isocyanatosilane to create moisture-curable polymers with excellent adhesion and flexibility, often used in sealants and adhesives. google.com These hybrid strategies allow for the creation of advanced materials with highly tailored performance profiles that are not achievable with a single polymer chemistry. researchgate.net

Incorporation into Block Copolymers and Composites

Detailed research findings and data tables regarding the incorporation of this compound into block copolymers and composites are not available in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. QM calculations allow for a detailed examination of electronic structure and properties that govern molecular reactivity.

The isocyanate (–N=C=O) group is the defining functional moiety of 1-isocyanato-2-methylcyclohexane. Its electronic structure is characterized by a system of cumulative double bonds, which results in a nearly linear arrangement of the N, C, and O atoms. Quantum mechanical calculations, such as Hartree-Fock or post-Hartree-Fock methods, can map the molecular orbitals and electron density distribution. oapen.org

The isocyanate group features two perpendicular π systems. This arrangement leads to a high electron density around the highly electronegative oxygen and nitrogen atoms, while the central carbon atom is electron-deficient and, therefore, highly electrophilic. This electrophilicity is a key determinant of the reactivity of isocyanates, making the carbon atom susceptible to nucleophilic attack. nih.gov The lone pairs on the oxygen and nitrogen atoms also contribute significantly to the group's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions.

Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum mechanical calculations that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This map provides a visual guide to the charge distribution, highlighting regions of positive and negative potential.

For this compound, an MEP study would reveal distinct regions of differing electrostatic potential:

Negative Potential (Red/Yellow): These regions, concentrated around the oxygen and nitrogen atoms of the isocyanate group, indicate electron-rich areas. They are the most likely sites for electrophilic attack.

Positive Potential (Blue): This region would be most prominent around the electrophilic carbon atom of the isocyanate group, confirming its susceptibility to nucleophilic attack. The hydrogen atoms of the cyclohexane (B81311) ring would also exhibit a moderately positive potential.

Neutral Potential (Green): The aliphatic cyclohexane ring would largely show a neutral potential, indicating its non-polar character.

MEP surfaces are crucial for predicting intermolecular interactions, such as how the molecule might interact with solvents, reagents, or biological targets. researchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying larger molecules and complex reaction pathways. nih.govacs.org

The cyclohexane ring is not planar and exists in several conformations, most notably the chair, boat, and twist-boat forms. The substituents—the isocyanate group and the methyl group—can occupy either axial or equatorial positions. DFT calculations are essential for determining the relative energies of these different conformers and thus predicting the most stable, lowest-energy structure. researchgate.netresearchgate.net

For this compound, there are cis and trans isomers to consider, each with multiple possible conformations. DFT calculations would explore this complex conformational energy landscape by optimizing the geometry of each possible conformer and calculating its corresponding energy. Generally, for substituted cyclohexanes, the chair conformation is the most stable, and bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Below is an illustrative data table showing hypothetical relative energies for different conformers, as would be calculated by DFT.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of trans-1-Isocyanato-2-methylcyclohexane

| Conformer | Isocyanate Position | Methyl Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.00 (most stable) |

| Chair | Axial | Axial | +5.5 |

| Twist-Boat | - | - | +6.0 |

| Boat | - | - | +7.5 |

| Note: These values are illustrative and represent typical energy differences found in substituted cyclohexanes. |

DFT is exceptionally powerful for studying chemical reactions by identifying the transition state—the highest energy point along a reaction pathway that connects reactants and products. tdx.cat The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

A characteristic reaction of isocyanates is their reaction with alcohols to form carbamates. DFT can model this reaction for this compound. The analysis would involve locating the transition state for the nucleophilic attack of the alcohol's oxygen on the electrophilic isocyanate carbon. The transition state geometry would likely show a partially formed O-C bond and a distorted N=C=O angle. researchgate.netyoutube.com

Beyond identifying the transition state, DFT calculations can elucidate the entire minimum energy pathway (MEP) of a reaction, also known as the intrinsic reaction coordinate (IRC). This traces the geometric changes of the system from reactants, through the transition state, to the products, providing a detailed mechanistic movie of the reaction. tdx.catsnnu.edu.cn

Table 2: Hypothetical DFT Energy Profile for the Reaction of this compound with Methanol

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol | 0.0 |

| Transition State | [Methanol-Isocyanate Complex]‡ | +15.2 |

| Products | Methyl N-(2-methylcyclohexyl)carbamate | -25.0 |

| Note: These values are illustrative examples of what a DFT calculation might predict for such a reaction. |

Prediction of Reactivity Parameters (e.g., electron affinity, ionization potentials)

The reactivity of this compound can be quantitatively described by several key parameters derived from computational chemistry, primarily using Density Functional Theory (DFT). These parameters, including electron affinity and ionization potential, are fundamental to understanding the molecule's electronic behavior.

Theoretical Framework

According to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) of a molecule can be approximated from the energies of its frontier molecular orbitals. acs.orgnanobioletters.com Specifically, the IP is related to the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org DFT calculations provide a more refined approach to estimate these values by considering electron correlation. researchgate.net

The ionization potential represents the energy required to remove an electron from the molecule, indicating its tendency to be oxidized. A lower IP suggests the molecule is more easily oxidized. Conversely, the electron affinity is the energy released when an electron is added to the molecule, reflecting its capacity to act as an oxidizing agent. scispace.com A higher EA points to a greater ability to accept an electron.

Calculated Reactivity Parameters

| Compound | Parameter | Calculated Value (eV) | Computational Method |

|---|---|---|---|

| Cyclohexyl isocyanate | Ionization Potential | ~9.8 - 10.2 | DFT (B3LYP) |

| Methylcyclohexane (B89554) | Ionization Potential | ~9.72 | Experimental |

| p-benzoquinone | Ionization Potential | 9.84 | DFT (B3LYP/cc-pVTZ) aip.org |

Note: The values presented are for illustrative purposes and are based on data for structurally similar compounds. Specific calculations for this compound would be required for precise values.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. For this compound, MD simulations can elucidate its conformational landscape and its interactions in complex environments, such as pre-polymerization mixtures. These simulations rely on force fields, such as the General Amber Force Field (GAFF) and its specialized versions for isocyanates (GAFF-IC and GAFF-AIC), to model the inter- and intramolecular forces. utwente.nltandfonline.comfigshare.com

Conformational Dynamics and Flexibility

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between different chair and boat conformations. The presence of the methyl and isocyanato substituents influences the relative energies of these conformers. The most stable conformation is typically the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. pressbooks.pubmasterorganicchemistry.com

MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. spcmc.ac.in For this compound, the key conformational variables include the chair-chair interconversion of the cyclohexane ring and the rotational orientation of the isocyanato group. There are two primary chair conformations for the cis and trans isomers, with the substituents being either in axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric strain. pressbooks.pub

| Conformer | Methyl Group Position | Isocyanato Group Position | Relative Energy (Illustrative) |

|---|---|---|---|

| 1 | Equatorial | Axial | Higher |

| 2 | Axial | Equatorial | Lower |

Note: The relative energies are illustrative and based on general principles of conformational analysis of substituted cyclohexanes. The bulkier group generally prefers the equatorial position. Precise energy differences would require specific quantum mechanical calculations.

Interactions in Pre-Polymerization Mixtures

In the context of polyurethane synthesis, this compound would be part of a pre-polymerization mixture, typically containing a polyol and a catalyst. vot.plmdpi.comresearchgate.net MD simulations can provide valuable insights into the intermolecular interactions within this mixture, which are crucial for understanding the reaction kinetics and the properties of the resulting polymer. mdpi.comnih.gov

Simulations can reveal the radial distribution functions of different components around the isocyanate group, indicating the local concentration and orientation of polyol molecules. This information is key to understanding how the solvent and other components mediate the reaction between the isocyanate and hydroxyl groups. acs.org For example, simulations can show the formation of hydrogen bonds between the isocyanate group and the polyol, a critical step in the urethane (B1682113) linkage formation.

The table below outlines the key components and interactions that would be analyzed in a typical MD simulation of a pre-polymerization mixture containing this compound.

| Component | Role in Simulation | Key Interactions to Analyze |

|---|---|---|

| This compound | Monomer | - Hydrogen bonding with polyol

|

| Polyol (e.g., Polyethylene glycol) | Co-monomer | - Hydrogen bonding with isocyanate

|

| Solvent (e.g., Tetrahydrofuran) | Reaction Medium | - Solvation of reactants

|

| Catalyst (e.g., Dibutyltin (B87310) dilaurate) | Reaction Accelerator | - Coordination with isocyanate and polyol

|

Advanced Analytical and Spectroscopic Research Methodologies

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques are invaluable for observing chemical reactions as they happen, providing a continuous stream of data without the need for sampling. azom.com This is particularly advantageous for isocyanate reactions, which can be rapid and involve highly reactive intermediates. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progression

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 1-isocyanato-2-methylcyclohexane. azom.comresearchgate.net By tracking the changes in the infrared spectrum over time, researchers can gain a detailed understanding of the reaction kinetics and mechanism. emerald.comacs.org The key to this technique lies in identifying and monitoring the characteristic absorption bands of reactants, intermediates, and products.

A significant advantage of using in-situ FTIR is the ability to observe the disappearance of the strong and sharp absorption band of the isocyanate group (–N=C=O) and the simultaneous appearance of new bands corresponding to the products, such as the urethane (B1682113) linkage. researchgate.netremspec.com This allows for quantitative measurement of the reaction's progress, even at low conversion rates. researchgate.net Modern FTIR spectrometers can be equipped with fiber-optic probes that can be directly inserted into the reaction vessel, enabling real-time data acquisition under actual reaction conditions. mt.comremspec.com

| Characteristic FTIR Absorption Bands | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Isocyanate (N=C=O) stretch | 2250 - 2285 | Disappearance indicates consumption of this compound. remspec.com |

| Urethane (N-H) stretch | ~3300 | Appearance indicates formation of a urethane product. |

| Urethane (C=O) stretch | ~1700 | Appearance confirms the formation of the urethane linkage. acs.org |

| Isocyanurate ring vibration | Varies | Formation can be tracked to understand side reactions or specific polymer structures. researchgate.net |

Real-time Monitoring of Isocyanate (NCO) Consumption

The consumption of the isocyanate (NCO) group is a direct measure of the reaction's progress. remspec.com Real-time monitoring of the NCO peak using in-situ FTIR provides a wealth of kinetic information. emerald.comacs.org The asymmetrical stretching vibration of the NCO group gives rise to a distinct and well-resolved peak in the mid-IR region, typically between 2250 and 2285 cm⁻¹. remspec.com This peak is often isolated from other spectral features, making it a convenient and reliable marker for tracking the reaction. remspec.com

By collecting a series of spectra at regular intervals, a profile of the NCO concentration versus time can be generated. remspec.comresearchgate.net This data can then be used to determine reaction rates, reaction order, and the influence of various parameters such as temperature, catalyst, and reactant concentrations on the reaction kinetics. mt.comemerald.com The automation capabilities of modern spectroscopic software allow for the direct calculation of peak areas and the generation of kinetic plots, streamlining the data analysis process. remspec.com For instance, in polyurethane formation, the decrease in the NCO peak intensity is directly correlated with the formation of the polymer. ipv.ptresearchgate.net

Chromatographic and Mass Spectrometric Techniques for Reaction Product Analysis

Following the completion of a reaction involving this compound, a thorough analysis of the product mixture is crucial. Chromatographic and mass spectrometric techniques are essential for separating, identifying, and quantifying the various components of the reaction mixture, including the desired products, unreacted starting materials, and any byproducts. google.com

High-Performance Liquid Chromatography (HPLC) of Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanate reaction products. tandfonline.com Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a common strategy is to derivatize the isocyanate with a suitable reagent to form a stable, UV-active, or fluorescent derivative that can be easily detected. tandfonline.comepa.gov Reagents such as 1-(2-pyridyl)piperazine (B128488) or N-4-nitrobenzyl-N-n-propylamine (nitro reagent) are frequently employed for this purpose. tandfonline.comepa.gov

The resulting urea (B33335) derivatives can be separated on a suitable HPLC column, such as a cyano- or C18-functionalized column, and quantified using a UV or diode array detector. epa.govsigmaaldrich.com The choice of mobile phase and gradient elution program is optimized to achieve good separation of all components in the mixture. tandfonline.comepa.gov This method allows for the quantification of not only the main product but also trace amounts of unreacted isocyanate. nih.gov

Table: Typical HPLC Conditions for Isocyanate Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis ES-Cyano, C18 | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water or Hexane/Methylene (B1212753) Chloride/Methanol | tandfonline.comepa.gov |

| Detector | UV or Diode Array Detector (DAD) | tandfonline.comepa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound reactions, GC-MS is particularly useful for identifying and quantifying volatile products, byproducts, and any unreacted starting material. For direct analysis, the compounds must be thermally stable and have sufficient vapor pressure to be transported through the GC column. rsc.org

For non-volatile products or to enhance sensitivity, derivatization may be necessary. mdpi.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification of the separated components. aip.orgnist.gov The NIST Mass Spectral Library is a valuable resource for matching experimental mass spectra with known compounds. nist.gov Pyrolysis-GC-MS can also be employed to study the thermal degradation products of polymers formed from this compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For complex reaction mixtures containing a wide range of products with varying polarities and volatilities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. nih.gov LC separates the components of the mixture, and the tandem mass spectrometer (MS/MS) provides highly sensitive and selective detection and structural elucidation. nih.gov

The use of derivatizing agents, such as di-n-butylamine (DBA), can be employed to improve the ionization efficiency and chromatographic behavior of the analytes. nih.govuu.nl LC-MS/MS is particularly advantageous for analyzing complex matrices and can achieve very low detection limits. nih.gov The technique allows for the simultaneous quantification of various isocyanates and their corresponding amines, which can be formed through hydrolysis. nih.gov Multiple-reaction monitoring (MRM) mode in LC-MS/MS provides excellent selectivity and is often used for targeted quantitative analysis of specific products in a complex mixture. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

The reaction of isocyanates, such as this compound, with nucleophiles like alcohols and amines yields urethanes and ureas, respectively. The unambiguous structural confirmation of these products relies heavily on NMR spectroscopy. By analyzing the spectra from different nuclei, primarily ¹H (proton), ¹³C, and ¹⁵N, researchers can piece together the molecular puzzle, confirming the formation of the desired urethane or urea linkage and characterizing the entire molecular framework.

The structural elucidation of urethanes and ureas derived from this compound is comprehensively achieved through a combination of ¹H, ¹³C, and ¹⁵N NMR studies. Each technique provides unique and complementary information.

¹H NMR Spectroscopy: Proton NMR is crucial for identifying the number of distinct proton environments in the molecule. In the context of urethanes and ureas from 2-methylcyclohexylisocyanate, key diagnostic signals include the N-H protons of the urethane or urea group. These protons typically appear as broad singlets or multiplets in the downfield region of the spectrum, with their chemical shift being sensitive to solvent, concentration, and hydrogen bonding. The protons on the 2-methylcyclohexyl ring exhibit complex multiplets in the aliphatic region, with the proton on the carbon bearing the nitrogen atom (CH-N) being shifted further downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton. bhu.ac.in A key diagnostic signal in both urethanes and ureas is the carbonyl (C=O) carbon, which resonates significantly downfield (typically 150-180 ppm) due to its chemical environment. bhu.ac.in The carbons of the 2-methylcyclohexyl group can be assigned based on their chemical shifts and by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps differentiate between CH₃, CH₂, CH, and quaternary carbons. researchgate.net The carbon atom directly attached to the nitrogen (C-N) is also characteristically shifted. The presence of the methyl group on the cyclohexane (B81311) ring breaks the symmetry that would be present in a simple cyclohexyl derivative, resulting in distinct signals for all six ring carbons.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR is a powerful tool for directly probing the nitrogen environment. huji.ac.il The chemical shift of the nitrogen atoms in the urethane or urea linkage provides definitive evidence of the reaction's success. The chemical shift ranges for ureas and carbamates (urethanes) are well-established, typically falling within the 60 to 130 ppm range relative to liquid ammonia (B1221849). science-and-fun.de Heteronuclear correlation techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can link the ¹⁵N signals to their attached protons (¹H-¹⁵N) or nearby carbons (¹³C-¹⁵N), further solidifying the structural assignment. researchgate.netresearchgate.net

While specific spectral data for derivatives of this compound are not extensively published, the expected chemical shifts can be reliably predicted based on data from analogous structures like simple cyclohexylureas and ethyl carbamate (B1207046).

Table 1: Typical ¹H NMR Chemical Shift Ranges for Urethanes and Ureas